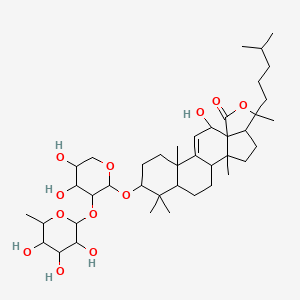

Bivittoside A

Description

Properties

CAS No. |

77394-03-7 |

|---|---|

Molecular Formula |

C41H66O12 |

Molecular Weight |

751.0 g/mol |

IUPAC Name |

16-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-10-hydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-8-one |

InChI |

InChI=1S/C41H66O12/c1-20(2)10-9-15-40(8)26-13-17-39(7)22-11-12-25-37(4,5)28(14-16-38(25,6)23(22)18-27(43)41(26,39)36(48)53-40)51-35-33(30(45)24(42)19-49-35)52-34-32(47)31(46)29(44)21(3)50-34/h18,20-22,24-35,42-47H,9-17,19H2,1-8H3 |

InChI Key |

GOYXWSSENLVERY-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5C4=CC(C67C5(CCC6C(OC7=O)(C)CCCC(C)C)C)O)C)O)O)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Bivittoside A; |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Architecture of Bivittoside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bivittoside A is a complex triterpenoid saponin isolated from the sea cucumber Bohadschia bivittata. Saponins from marine invertebrates are a rich source of structurally diverse and biologically active compounds, with many exhibiting cytotoxic, antimicrobial, and anti-inflammatory properties. The intricate molecular architecture of these natural products presents a significant challenge for structure elucidation, requiring a combination of advanced spectroscopic and chemical methods. This technical guide provides an in-depth overview of the methodologies and data integral to the structural determination of this compound, offering a valuable resource for researchers in natural product chemistry and drug discovery.

Isolation and Purification

The isolation of this compound from Bohadschia bivittata is a multi-step process designed to separate the saponin from a complex mixture of other metabolites. The general workflow is outlined below.

Experimental Protocol: Isolation and Purification

-

Extraction: The dried and powdered bodies of Bohadschia bivittata are exhaustively extracted with methanol at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanol extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned with n-butanol. The n-butanol layer, containing the saponins, is separated and concentrated.

-

Silica Gel Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by reversed-phase HPLC using a C18 column and a methanol-water gradient to yield the pure compound.

Structure Elucidation

The determination of the chemical structure of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), along with chemical degradation studies.

Mass Spectrometry

High-resolution mass spectrometry provides the molecular formula of this compound. Fragmentation patterns observed in tandem MS/MS experiments offer valuable information about the sequence of sugar units and the structure of the aglycone.

NMR Spectroscopy

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are the cornerstone of the structure elucidation process. These techniques allow for the assignment of all proton and carbon signals and establish the connectivity of atoms within the molecule.

Table 1: Representative ¹³C NMR Data for the Aglycone of this compound

| Carbon No. | Chemical Shift (δ) ppm | Carbon No. | Chemical Shift (δ) ppm |

| 1 | 35.8 | 16 | 75.1 |

| 2 | 27.5 | 17 | 52.3 |

| 3 | 88.9 | 18 | 16.2 |

| 4 | 39.4 | 19 | 19.1 |

| 5 | 52.8 | 20 | 84.5 |

| 6 | 21.3 | 21 | 26.7 |

| 7 | 28.1 | 22 | 37.9 |

| 8 | 40.9 | 23 | 24.1 |

| 9 | 145.2 | 24 | 125.0 |

| 10 | 39.9 | 25 | 131.5 |

| 11 | 115.8 | 26 | 25.7 |

| 12 | 38.7 | 27 | 17.6 |

| 13 | 45.6 | 28 | 28.0 |

| 14 | 50.2 | 29 | 16.5 |

| 15 | 34.2 | 30 | 28.0 |

Note: Data is representative for a typical holostane-type triterpene aglycone and may not reflect the exact values for this compound.

Table 2: Representative ¹H NMR Data for the Aglycone of this compound

| Proton(s) | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |

| H-3 | 3.24 | dd | 11.5, 4.5 |

| H-11 | 5.15 | br d | 6.0 |

| H-16 | 4.89 | m | |

| H-18 (Me) | 1.28 | s | |

| H-19 (Me) | 0.91 | s | |

| H-21 (Me) | 1.65 | s | |

| H-26 (Me) | 1.62 | s | |

| H-27 (Me) | 1.70 | s | |

| H-28 (Me) | 1.05 | s | |

| H-29 (Me) | 1.02 | s | |

| H-30 (Me) | 1.18 | s |

Note: Data is representative for a typical holostane-type triterpene aglycone and may not reflect the exact values for this compound.

Chemical Degradation

Acid hydrolysis of this compound cleaves the glycosidic bonds, releasing the constituent monosaccharides and the aglycone. The sugars can be identified by comparison with authentic standards using techniques like gas chromatography (GC) after derivatization.

Hypothetical Biological Activity and Signaling Pathway

While the specific biological activities of this compound are still under investigation, many triterpenoid saponins are known to interact with cell membranes and modulate various signaling pathways. A plausible mechanism of action could involve the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammation.

Conclusion

The structure elucidation of this compound is a testament to the power of modern analytical techniques in natural product chemistry. The combination of meticulous isolation procedures, high-resolution mass spectrometry, and comprehensive NMR analysis allows for the complete assignment of its complex molecular structure. Understanding the detailed architecture of this compound is the first step towards exploring its therapeutic potential and provides a foundation for future research in drug development and medicinal chemistry.

An In-Depth Technical Guide to Bivittoside A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bivittoside A, a triterpene glycoside with a molecular weight of 751.0 g/mol , is a natural product isolated from the sea cucumber Bohadschia bivittata. As a member of the saponin class of compounds, this compound has garnered interest for its potential biological activities, particularly its antineoplastic and cytotoxic effects. This document provides a comprehensive overview of the available technical information on this compound, including its physicochemical properties, and explores its potential mechanism of action. While specific quantitative data on the cytotoxic activity of this compound remains limited in publicly accessible literature, this guide consolidates the existing knowledge and outlines general experimental protocols relevant to its study.

Introduction

Sea cucumbers, belonging to the class Holothuroidea, are marine invertebrates known to produce a diverse array of secondary metabolites with potent biological activities. Among these are the saponins, a class of triterpene glycosides that play a crucial role in the chemical defense mechanisms of these organisms. This compound is a notable example of such a compound, first isolated from the Okinawan sea cucumber Bohadschia bivittata. Its structural complexity and potential for cytotoxicity make it a subject of interest for drug discovery and development, particularly in the field of oncology.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its study and application in experimental settings.

| Property | Value | Source |

| Molecular Weight | 751.0 g/mol | User-provided |

| CAS Number | 77394-03-7 | Publicly available data |

| Chemical Class | Triterpene Glycoside (Saponin) | Kitagawa et al., 1989 |

| Origin | Bohadschia bivittata (Sea Cucumber) | Kitagawa et al., 1989 |

Biological Activity and Potential Mechanism of Action

A potential signaling pathway that may be influenced by this compound and related saponins is the PI3K/Akt pathway . This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of the PI3K/Akt pathway can lead to decreased cell viability and the induction of programmed cell death.

Postulated Signaling Pathway Involvement

The following diagram illustrates a simplified model of the PI3K/Akt signaling pathway and a hypothetical point of intervention for this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not explicitly available. However, based on the study of related triterpene glycosides, the following sections outline generalized methodologies for key experiments.

Isolation and Purification of this compound

The initial isolation of this compound was reported by Kitagawa et al. from the sea cucumber Bohadschia bivittata. A general workflow for such an isolation process is depicted below.

Cytotoxicity Assessment

To determine the cytotoxic effects of this compound on cancer cell lines, a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (and appropriate vehicle controls) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

PI3K/Akt Pathway Analysis

Western blotting is a standard technique to investigate the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt pathway.

Protocol:

-

Cell Lysis: Treat cancer cells with this compound for a defined period, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for total and phosphorylated forms of key pathway proteins (e.g., Akt, mTOR, S6K).

-

Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation in response to this compound treatment.

Conclusion and Future Directions

This compound represents a promising natural product with potential for development as a cytotoxic agent. While its existence and basic properties are established, a significant gap remains in the understanding of its specific biological activity and mechanism of action. Future research should focus on:

-

Quantitative Cytotoxicity Screening: Determining the IC50 values of this compound against a diverse panel of human cancer cell lines.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound, including validation of its effects on the PI3K/Akt pathway.

-

In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models.

The generation of this critical data will be essential to advance this compound from a promising natural product to a potential therapeutic lead.

An In-Depth Technical Guide to Bivittoside A (CAS: 77394-03-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bivittoside A, a triterpenoid glycoside isolated from the sea cucumber Bohadschia bivittata, represents a class of marine natural products with potential therapeutic applications. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, with a focus on its chemical structure, and known biological activities. While extensive research has been conducted on related compounds, particularly Bivittoside D, specific data on this compound remains limited. This document summarizes the available information and highlights the general characteristics of the broader class of bivittosides and related triterpene glycosides to provide a foundational understanding for researchers.

Chemical Structure and Properties

This compound is a lanostane-type triterpene oligoglycoside. Its structure consists of a complex triterpenoid aglycone linked to a carbohydrate chain. While the exact stereochemistry and linkages are defined by its initial isolation and characterization, detailed structural information is not widely available in readily accessible literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 77394-03-7 | General chemical databases |

| Molecular Formula | C₄₁H₆₆O₁₂ | PubChem |

| Molecular Weight | 751.0 g/mol | PubChem |

| Class | Triterpene Glycoside | [1] |

| Source Organism | Bohadschia bivittata | [2][3] |

Biological Activity and Potential Applications

Triterpene glycosides isolated from sea cucumbers are known to possess a wide range of biological activities, including cytotoxic, antifungal, and immunomodulatory effects.[2][3] While specific quantitative data for this compound is scarce in the scientific literature, the activities of its analogues, particularly Bivittoside D, provide insights into its potential.

Antifungal Activity

Bivittoside D, an analogue of this compound, has demonstrated significant antifungal activity against various fungal strains.[1] This suggests that this compound may also possess antifungal properties, although this requires experimental validation. The proposed mechanism for the antifungal action of this class of compounds involves interaction with sterols in the fungal cell membrane, leading to pore formation and subsequent cell lysis.[1]

Cytotoxic Activity

Triterpene glycosides from sea cucumbers are well-documented for their cytotoxic effects against various cancer cell lines.[4][5] This activity is also largely attributed to their ability to interact with membrane sterols, leading to membranolytic effects.[1] While this compound is mentioned in the context of these cytotoxic compounds, specific IC50 values from primary literature are not available.[6] Studies on related compounds have shown efficacy against a range of human tumor cell lines.[1]

Mechanism of Action: A General Perspective for Triterpene Glycosides

The primary mechanism of action for many bioactive sea cucumber triterpene glycosides is their membranolytic activity.[1] This process is initiated by the interaction of the glycoside with sterols, particularly cholesterol, within the cell membrane. This interaction leads to the formation of pores or ion channels, disrupting membrane integrity and cellular homeostasis, ultimately resulting in cell death. The structural features of the triterpene aglycone and the attached sugar chain are critical in determining the potency of this membranotropic action.[1]

Below is a generalized workflow representing the proposed mechanism of action for this class of compounds.

Experimental Protocols: A Methodological Overview

Due to the lack of specific published studies on this compound, this section provides a general overview of the experimental protocols typically employed to assess the biological activities of marine triterpenoid glycosides.

Isolation and Purification

The isolation of this compound from its natural source, Bohadschia bivittata, generally involves the following steps:

-

Extraction: The dried and powdered sea cucumber tissue is extracted with a solvent such as methanol or ethanol.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

Chromatography: The resulting fractions are further purified using various chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to yield the pure compound.[3]

In Vitro Antifungal Susceptibility Testing

The antifungal activity of a compound like this compound would typically be evaluated using a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

-

Preparation of Fungal Inoculum: A standardized suspension of the fungal strain is prepared.

-

Serial Dilution: The test compound is serially diluted in a microtiter plate.

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: The plate is incubated under appropriate conditions for fungal growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound on cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Conclusion and Future Directions

This compound is a marine natural product with a chemical structure that suggests potential for biological activity, particularly in the areas of antifungal and anticancer research. However, a significant gap exists in the scientific literature regarding specific experimental data for this compound. Future research should focus on the targeted investigation of this compound to elucidate its specific biological activities, determine its mechanism of action, and evaluate its therapeutic potential. Such studies are crucial for unlocking the full potential of this and other related marine-derived compounds in drug discovery and development.

References

- 1. This compound | 77394-03-7 | Benchchem [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Sea Cucumber Glycosides: Chemical Structures, Producing Species and Important Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer Activity of Sea Cucumber Triterpene Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In-depth Technical Guide to Bivittoside A from Bohadschia bivittata

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bivittoside A is a complex triterpene glycoside isolated from the sea cucumber Bohadschia bivittata. These compounds, belonging to the saponin class, are noted for their diverse and potent biological activities. This document provides a comprehensive overview of this compound, with a focus on its natural source, chemical characteristics, and reported biological effects. Due to the limited availability of recent, detailed studies specifically on this compound, this guide also draws upon closely related analogues, such as bivittoside D, to infer potential properties and experimental approaches. This guide adheres to stringent data presentation and visualization requirements to facilitate advanced research and development applications.

Introduction: The Natural Source - Bohadschia bivittata

Bohadschia bivittata, a species of sea cucumber, is the natural source of a series of triterpene glycosides known as bivittosides. Sea cucumbers, belonging to the class Holothuroidea, are marine invertebrates renowned for producing a wide array of bioactive secondary metabolites.[1] These organisms utilize chemical defense mechanisms, which are the source of these potent compounds. The genus Bohadschia is particularly known for producing lanostane-type triterpene glycosides, which are characterized by a C30 tetracyclic triterpene aglycone linked to a sugar chain.

Chemical Structure and Properties of Bivittosides

Bivittosides are classified as lanostane-type triterpene oligoglycosides. The general structure consists of a lanostane aglycone and a carbohydrate chain attached at the C-3 position. While the detailed structure of this compound requires access to its original characterization data, the structures of related compounds, such as bivittoside D, have been elucidated. Bivittoside D possesses a complex oligosaccharide chain composed of six sugar units. The structural variations within the bivittoside family, including the composition and linkage of the sugar moieties and substitutions on the aglycone, are responsible for the diversity of their biological activities.

Biological Activity of Bivittosides

Antifungal Activity

Bivittoside D, isolated from Bohadschia vitiensis, has exhibited potent antifungal properties against a range of pathogenic fungi. The minimum inhibitory concentrations (MICs) have been determined for several fungal strains, highlighting its potential as a lead compound for the development of novel antifungal agents.

Spermicidal Activity

Research has also demonstrated the potent spermicidal activity of bivittoside D. This action is attributed to the permeabilization of the sperm cell membrane, leading to rapid immobilization and death of spermatozoa. This suggests a potential application for bivittosides in the development of new contraceptive agents.

Quantitative Data

Due to the absence of specific recent studies on this compound, the following table summarizes the quantitative data available for the closely related and well-studied bivittoside D . This data is presented to offer a comparative baseline for researchers investigating this compound.

| Compound | Biological Activity | Test Organism/Cell Line | Parameter | Value | Reference |

| Bivittoside D | Antifungal | Candida albicans | MIC | 31.2 µg/mL | |

| Bivittoside D | Antifungal | Cryptococcus neoformans | MIC | 62.5 µg/mL | |

| Bivittoside D | Antifungal | Sporothrix schenckii | MIC | 250 µg/mL | |

| Bivittoside D | Antifungal | Trichophyton mentagrophytes | MIC | 15.6 µg/mL | |

| Bivittoside D | Antifungal | Aspergillus fumigatus | MIC | 62.5 µg/mL | |

| Bivittoside D | Antifungal | Candida parapsilosis | MIC | 250 µg/mL | |

| Bivittoside D | Spermicidal | Human Sperm | MEC for 100% immobilization in ~20 sec | 350 µM | [1] |

MIC: Minimum Inhibitory Concentration MEC: Minimum Effective Concentration

Experimental Protocols

The following protocols are based on methodologies reported for the isolation and biological evaluation of bivittoside D and can be adapted for the study of this compound.

Isolation and Purification of Bivittosides

This protocol outlines a general procedure for the extraction and isolation of triterpene glycosides from Bohadschia species.

Caption: Workflow for the isolation and purification of this compound.

Detailed Steps:

-

Extraction: The fresh or freeze-dried and powdered body walls of Bohadschia bivittata are exhaustively extracted with methanol at room temperature.

-

Concentration: The resulting methanol extract is concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned with n-butanol. The triterpene glycosides are concentrated in the n-butanol fraction.

-

Silica Gel Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel.

-

Elution: The column is eluted with a gradient of chloroform-methanol-water to separate the different glycosides.

-

Reversed-Phase HPLC: Fractions containing this compound are further purified by reversed-phase high-performance liquid chromatography (HPLC) to yield the pure compound.

Antifungal Susceptibility Testing (Broth Microdilution Assay)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains.

Caption: Workflow for the antifungal broth microdilution assay.

Detailed Steps:

-

Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then prepared in RPMI-1640 medium buffered with MOPS in a 96-well microtiter plate.

-

Inoculum: Fungal strains are cultured on an appropriate agar medium, and a standardized inoculum is prepared according to CLSI guidelines.

-

Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension.

-

Controls: Positive controls (medium with inoculum, no drug) and negative controls (medium only) are included.

-

Incubation: The plates are incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible fungal growth.

Signaling Pathways and Mechanism of Action

The precise signaling pathways affected by this compound have not been elucidated. However, the primary mechanism of action for many bioactive saponins, including bivittoside D, involves interaction with cell membranes.

Caption: Proposed mechanism of action for this compound via membrane interaction.

It is hypothesized that the lipophilic aglycone of this compound intercalates into the lipid bilayer of the cell membrane, while the hydrophilic sugar chain remains on the exterior. This interaction is often stabilized by the formation of complexes with membrane sterols, such as cholesterol in animal cells and ergosterol in fungal cells. This disruption of the membrane architecture can lead to the formation of pores, resulting in increased membrane permeability, loss of essential intracellular components, and ultimately, cell death.

Conclusion and Future Directions

This compound and its analogues from Bohadschia bivittata represent a promising class of marine natural products with significant potential for therapeutic development, particularly in the areas of antifungal and contraceptive applications. The information available on the closely related bivittoside D provides a strong foundation for future research on this compound.

Further investigation is critically needed to:

-

Isolate and fully characterize the structure of this compound using modern spectroscopic techniques.

-

Perform comprehensive in vitro and in vivo studies to determine its specific biological activities and quantitative potency (e.g., IC50, MIC values).

-

Elucidate the precise molecular mechanisms of action and identify the specific cellular targets and signaling pathways involved.

-

Explore synthetic and semi-synthetic modifications to optimize its activity and pharmacokinetic properties.

This in-depth technical guide serves as a foundational resource to stimulate and guide further research into the promising therapeutic potential of this compound.

References

Isolation of Bivittoside A from the Sea Cucumber Bohadschia bivittata: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation and characterization of Bivittoside A, a triterpenoid glycoside from the sea cucumber Bohadschia bivittata. This document details a representative experimental protocol, summarizes key quantitative and spectroscopic data, and discusses the potential biological activities of this marine natural product.

Introduction

Sea cucumbers, belonging to the class Holothuroidea, are a rich source of diverse bioactive secondary metabolites. Among these, triterpenoid glycosides, also known as saponins, have garnered significant attention for their wide range of biological activities, including antifungal, cytotoxic, and immunomodulatory effects. This compound is a lanostane-type triterpene oligoglycoside first isolated from the Okinawan sea cucumber Bohadschia bivittata. This guide serves as a technical resource for researchers interested in the extraction, purification, and characterization of this compound for further investigation and potential therapeutic development.

Experimental Protocols

The following is a representative, detailed protocol for the isolation and purification of this compound from Bohadschia bivittata, based on established methods for triterpenoid glycoside extraction from sea cucumbers.

Extraction

-

Sample Preparation: Freshly collected specimens of Bohadschia bivittata are washed with tap water to remove salt and debris. The body walls are separated and cut into small pieces.

-

Initial Extraction: The chopped body walls are soaked in methanol (MeOH) at room temperature for 24 hours. This process is typically repeated three to five times to ensure exhaustive extraction of the triterpenoid glycosides.

-

Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with n-hexane, chloroform (CHCl₃), and n-butanol (n-BuOH). The triterpenoid glycosides, being polar, are concentrated in the n-butanol fraction.

-

Desalting: The n-BuOH fraction is concentrated, and the residue is dissolved in a minimal amount of aqueous methanol. This solution is then passed through a column of a non-polar stationary phase, such as Amberlite XAD-2 or Diaion HP-20, to remove inorganic salts. The glycosides are eluted with methanol.

Chromatographic Purification

-

Silica Gel Column Chromatography: The desalted crude glycoside fraction is subjected to silica gel column chromatography. A gradient elution system is employed, starting with chloroform and gradually increasing the polarity with the addition of methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing this compound, as identified by TLC, are pooled and further purified by RP-HPLC on a C18 column. A typical mobile phase is a gradient of methanol and water or acetonitrile and water. The elution is monitored by a UV detector (typically at 210 nm). This compound is collected as a pure compound.

Data Presentation

Quantitative Data

| Parameter | Value | Source |

| Source Organism | Bohadschia bivittata | Kitagawa et al., 1989 |

| Starting Material | Body Walls | General Protocol |

| Typical Yield | Not explicitly stated in available literature | - |

| Purity | >98% (by HPLC) | Assumed for characterization |

Spectroscopic Data for this compound

| Technique | Key Observations |

| ¹H NMR | Signals corresponding to a triterpene aglycone and a sugar chain. |

| ¹³C NMR | Resonances confirming the holostane-type triterpene skeleton and the presence of four sugar units. |

| Mass Spectrometry | Molecular ion peak consistent with the chemical formula of this compound. |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the isolation of this compound.

Potential Signaling Pathway

While the specific signaling pathways modulated by this compound are not yet fully elucidated, many triterpenoid glycosides from sea cucumbers are known to induce apoptosis in cancer cells. A potential pathway involves the activation of caspases and modulation of the Bcl-2 family of proteins.

Caption: A hypothesized apoptotic signaling pathway for this compound.

Conclusion

This compound represents a promising marine natural product with potential for therapeutic applications. The isolation and purification of this compound, while involving standard chromatographic techniques, require careful optimization to achieve high purity. Further research is needed to fully elucidate its biological activities and mechanism of action, particularly its effects on cellular signaling pathways. This guide provides a foundational framework for researchers to undertake the isolation and study of this compound and other related triterpenoid glycosides from sea cucumbers.

An In-depth Technical Guide to Bivittoside A: Properties, Protocols, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bivittoside A is a triterpene glycoside, a class of naturally occurring compounds found in various marine organisms. Isolated from the sea cucumber Bohadschia bivittata, this saponin has garnered interest for its potential biological activities, particularly its antifungal properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and insights into its biological significance.

Physicochemical Properties

This compound is a complex molecule with the chemical formula C₄₁H₆₆O₁₂. The structural elucidation of this compound has been primarily achieved through spectroscopic methods. While some physical properties like a specific melting point and solubility data are not extensively documented in publicly available literature, the data for the closely related compound, Bivittoside D, which was isolated from Bohadschia vitiensis, is available and shows a melting point of 220-221°C.[1] This suggests that this compound is likely a crystalline solid at room temperature.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄₁H₆₆O₁₂ | PubChem |

| Molecular Weight | 754.9 g/mol | PubChem |

| CAS Number | 77394-03-7 | [2] |

| Appearance | Colorless solid (inferred) | |

| Melting Point | Not reported | |

| Solubility | Not reported |

Spectroscopic Data

Experimental Protocols

Isolation of this compound

The isolation of this compound from its natural source, the sea cucumber Bohadschia bivittata, involves a multi-step extraction and chromatographic process. The general workflow for isolating triterpene glycosides from sea cucumbers is as follows:

Diagram 1: General Workflow for the Isolation of this compound

Caption: A generalized workflow for the isolation of this compound.

Methodology:

-

Extraction: The fresh or freeze-dried sea cucumber tissue is homogenized and repeatedly extracted with methanol at room temperature. The combined methanolic extracts are then concentrated under reduced pressure.

-

Solvent Partitioning: The resulting crude extract is suspended in water and partitioned with a non-polar solvent like n-butanol. The triterpene glycosides, including this compound, will preferentially move into the n-butanol layer.

-

Column Chromatography: The n-butanol fraction is subjected to a series of column chromatographic separations. This may involve silica gel chromatography with a gradient of chloroform and methanol, followed by gel filtration chromatography on a Sephadex LH-20 column to separate compounds based on their size.

-

High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using reversed-phase HPLC, which provides high resolution and yields the pure compound.

Antifungal Activity Assay

The antifungal activity of this compound is a key area of research. The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against fungal strains.

Diagram 2: Workflow for Antifungal Susceptibility Testing

Caption: A standard workflow for determining the antifungal activity.

Methodology:

-

Fungal Strains: Cultures of pathogenic fungal strains (e.g., Candida albicans, Aspergillus fumigatus) are grown on appropriate agar plates.

-

Inoculum Preparation: A standardized suspension of fungal spores or cells is prepared in a suitable broth, with the concentration adjusted to a specific optical density.

-

Microdilution Assay: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a growth medium.

-

Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plate is then incubated under conditions optimal for the growth of the specific fungal strain.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the absorbance using a microplate reader.

Biological Activity and Signaling Pathways

The primary reported biological activity of this compound and related compounds is their antifungal effect.[2] Triterpene glycosides from sea cucumbers are known to exert their antifungal effects through various mechanisms, often involving interaction with the fungal cell membrane.

While the specific signaling pathways affected by this compound have not been fully elucidated, a plausible mechanism of action involves the disruption of membrane integrity. This can occur through the formation of pores or by altering the fluidity of the fungal cell membrane, leading to leakage of essential cellular components and ultimately cell death.

Diagram 3: Postulated Mechanism of Antifungal Action

References

A Technical Guide to the Putative Biosynthesis of Bivittoside A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bivittosides are a class of triterpene glycosides isolated from sea cucumbers of the genus Bohadschia, which have garnered interest for their diverse biological activities. This technical guide provides an in-depth overview of the putative biosynthetic pathway of Bivittoside A, a member of this family. Due to the limited specific research on the biosynthesis of this compound, this document outlines a scientifically plausible pathway based on the established principles of triterpene glycoside biosynthesis in marine invertebrates, particularly the formation of the lanostane-type aglycone and subsequent glycosylation and sulfation events. Furthermore, this guide presents representative experimental protocols for the isolation and structural elucidation of this compound, along with visualizations of the proposed metabolic route and experimental workflows to aid researchers in this field.

Introduction to this compound

This compound is a complex triterpene glycoside, a class of secondary metabolites characteristic of sea cucumbers (Holothuroidea). These compounds are known for their diverse and potent biological activities, including antifungal and cytotoxic effects. The structural complexity and bioactivity of Bivittosides make their biosynthesis a subject of significant scientific interest, particularly for applications in drug discovery and development. This compound belongs to the lanostane-type triterpenoid glycosides, featuring a tetracyclic triterpenoid aglycone core decorated with a carbohydrate chain.

The Putative Biosynthesis Pathway of this compound

The biosynthesis of this compound is proposed to proceed through three main stages: the formation of the lanostane aglycone, a series of oxidative modifications to this core structure, and finally, the sequential addition and modification of sugar moieties by glycosyltransferases and sulfotransferases.

Stage 1: Formation of the Lanostane Aglycone

The biosynthesis of the triterpene core of this compound begins with the cyclization of (S)-2,3-oxidosqualene, a common precursor for all triterpenoids. This process is analogous to the biosynthesis of lanosterol in animals and fungi.[1][2] The key enzyme in this step is a lanosterol synthase , which catalyzes a series of concerted cation-pi cyclizations and rearrangements to form the characteristic tetracyclic lanostane skeleton.

The overall pathway to lanosterol is initiated from acetyl-CoA via the mevalonate pathway.[3][4]

References

- 1. Lanosterol - Wikipedia [en.wikipedia.org]

- 2. Lanosterol biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lanosterol biosynthesis pathway | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Lanosterol biosynthesis pathway | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Spectroscopic Analysis of Bivittoside A: A Technical Guide

An In-depth Examination of NMR and MS Data for Structural Elucidation

Introduction

Bivittoside A is a triterpene glycoside, a class of natural products isolated from marine organisms, particularly sea cucumbers of the genus Bohadschia. These compounds are of significant interest to researchers due to their diverse and potent biological activities, including antifungal and cytotoxic properties. The structural characterization of these complex molecules is a critical step in understanding their mechanism of action and potential for drug development. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

Note: Extensive searches of the scientific literature did not yield specific, publicly available spectroscopic data for a compound explicitly named "this compound". It is possible that this is a minor or novel compound with unpublished data. Therefore, this guide will present a representative dataset for a closely related and well-characterized triterpene glycoside, Bivittoside D, also isolated from Bohadschia vitiensis. This will serve as a practical example of the spectroscopic analysis applied to this class of compounds.

I. Spectroscopic Data

The structural elucidation of triterpene glycosides like Bivittoside D relies heavily on a combination of one- and two-dimensional NMR experiments, along with high-resolution mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The 1H NMR spectrum reveals the chemical environment and connectivity of protons, while the 13C NMR spectrum provides information about the carbon skeleton. 2D NMR experiments such as COSY, HSQC, and HMBC are crucial for assembling the complete molecular structure.

Table 1: 1H and 13C NMR Spectroscopic Data for Bivittoside D (Aglycone Moiety) in C5D5N

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 36.1 | 1.95, 1.05 |

| 2 | 27.0 | 1.85, 1.75 |

| 3 | 89.0 | 3.25 (dd, 11.5, 4.0) |

| 4 | 39.5 | - |

| 5 | 47.8 | 1.00 |

| 6 | 23.2 | 2.05, 1.50 |

| 7 | 28.5 | 2.20, 1.80 |

| 8 | 40.8 | 2.10 |

| 9 | 145.9 | 5.70 (br d, 5.5) |

| 10 | 39.8 | - |

| 11 | 115.5 | - |

| 12 | 37.5 | 2.30, 1.90 |

| 13 | 46.5 | - |

| 14 | 52.5 | 2.45 |

| 15 | 31.0 | 2.15, 1.70 |

| 16 | 34.5 | 2.35, 2.00 |

| 17 | 45.8 | 2.50 |

| 18 | 16.2 | 1.42 (s) |

| 19 | 24.0 | 1.20 (s) |

| 20 | 83.5 | - |

| 21 | 27.8 | 1.75 (s) |

| 22 | 37.0 | 2.60, 2.25 |

| 23 | 22.8 | 2.10, 1.85 |

| 24 | 40.5 | 2.40 |

| 25 | 75.2 | - |

| 26 | 28.0 | 1.55 (s) |

| 27 | 27.5 | 1.52 (s) |

| 28 | 29.8 | 1.15 (s) |

| 29 | 16.8 | 1.10 (s) |

| 30 | 28.2 | 1.05 (s) |

Table 2: 1H and 13C NMR Spectroscopic Data for Bivittoside D (Sugar Moieties) in C5D5N

| Sugar Unit | Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| Xylose | 1' | 104.5 | 4.85 (d, 7.5) |

| 2' | 81.8 | 4.10 (t, 8.0) | |

| 3' | 77.8 | 4.25 (t, 8.5) | |

| 4' | 70.8 | 4.15 (t, 8.5) | |

| 5' | 66.5 | 4.00 (dd, 11.0, 5.0), 3.50 (t, 10.5) | |

| Quinovose | 1'' | 102.5 | 5.15 (d, 7.5) |

| 2'' | 76.5 | 4.35 (t, 8.0) | |

| 3'' | 86.5 | 4.05 (dd, 9.5, 8.0) | |

| 4'' | 75.5 | 3.75 (t, 9.5) | |

| 5'' | 72.0 | 3.85 (dq, 9.5, 6.0) | |

| 6'' | 18.5 | 1.70 (d, 6.0) | |

| Glucose | 1''' | 105.8 | 5.05 (d, 7.5) |

| 2''' | 75.0 | 4.00 (t, 8.0) | |

| 3''' | 78.2 | 4.20 (t, 8.5) | |

| 4''' | 71.5 | 4.10 (t, 8.5) | |

| 5''' | 78.0 | 3.90 (m) | |

| 6''' | 62.5 | 4.30 (dd, 11.5, 5.0), 4.15 (dd, 11.5, 6.0) | |

| 3-O-Me-Glc | 1'''' | 105.5 | 4.95 (d, 7.5) |

| 2'''' | 74.8 | 3.95 (t, 8.0) | |

| 3'''' | 88.5 | 3.80 (t, 8.5) | |

| 4'''' | 69.5 | 3.70 (t, 8.5) | |

| 5'''' | 77.5 | 3.85 (m) | |

| 6'''' | 62.0 | 4.25 (dd, 11.5, 5.0), 4.10 (dd, 11.5, 6.0) | |

| 3-OMe | - | 3.65 (s) |

Mass Spectrometry (MS)

High-resolution mass spectrometry is essential for determining the molecular formula of the compound. Electrospray Ionization (ESI) is a soft ionization technique commonly used for these types of molecules, often yielding protonated or sodiated molecular ions.

Table 3: Mass Spectrometry Data for Bivittoside D

| Ion | m/z [M+Na]+ | Molecular Formula |

| Bivittoside D | 1245.6089 | C59H94O26Na |

II. Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for triterpene glycosides, based on standard methodologies in the field.

NMR Spectroscopy

-

Sample Preparation: A few milligrams of the purified compound are dissolved in an appropriate deuterated solvent (e.g., pyridine-d5, methanol-d4, or DMSO-d6). The choice of solvent depends on the solubility of the compound.

-

Instrumentation: NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) equipped with a cryoprobe for enhanced sensitivity.

-

1H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

13C NMR: A proton-decoupled pulse sequence is used to obtain the carbon spectrum. A larger number of scans is typically required due to the lower natural abundance of 13C.

-

2D NMR (COSY, HSQC, HMBC): Standard pulse programs are used for these experiments.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different structural fragments.

-

Mass Spectrometry

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent, typically methanol or acetonitrile, often with the addition of a small amount of formic acid or sodium acetate to promote ionization.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is commonly used.

-

Data Acquisition: The sample solution is infused into the ESI source at a low flow rate. Mass spectra are acquired in positive ion mode to observe [M+H]+ or [M+Na]+ ions. The high resolution of the instrument allows for the accurate determination of the mass-to-charge ratio, from which the elemental composition can be calculated.

III. Workflow for Natural Product Structure Elucidation

The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like this compound from its biological source.

Caption: Workflow for the isolation and structural elucidation of a natural product.

Conclusion

The structural determination of complex natural products like this compound is a meticulous process that relies on the synergistic use of advanced spectroscopic techniques. While the specific data for this compound remains elusive in the public domain, the representative data for Bivittoside D showcases the power of NMR and MS in providing the detailed atomic-level information necessary to assemble these intricate molecular architectures. The methodologies and workflows described herein represent the standard approach in natural product chemistry, paving the way for the discovery and characterization of new bioactive compounds with therapeutic potential.

Bivittoside A: A Deep Dive into its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and history of Bivittoside A, a triterpenoid saponin isolated from the sea cucumber Bohadschia bivittata. While information on this compound is less extensive than its more studied counterpart, Bivittoside D, this document synthesizes the available scientific literature to present a detailed account for research and drug development purposes.

Executive Summary

This compound is a lanostane-type triterpene oligoglycoside discovered in 1989 by a team of Japanese researchers led by Isao Kitagawa. It was isolated from the Cuvierian tubules of the Okinawan sea cucumber, Bohadschia bivittata. Along with Bivittosides B, C, and D, its structure was elucidated through extensive spectroscopic analysis. While closely related to other bioactive saponins from the same organism, this compound itself has not been the subject of extensive biological activity screening, with early reports indicating a lack of significant antifungal properties. This guide details the pivotal discovery, the source organism, and the chemical context of this compound.

Discovery and History

The history of this compound is intrinsically linked to the broader investigation of saponins from the sea cucumber Bohadschia bivittata.

The Landmark 1989 Study

The seminal work on this compound was published in 1989 in the Chemical and Pharmaceutical Bulletin.

-

Publication: Kitagawa, I., Kobayashi, M., Hori, M., & Kyogoku, Y. (1989). Marine Natural Products. XVIII. Four Lanostane-Type Triterpene Oligoglycosides, Bivittosides A, B, C, and D, from the Okinawan Sea Cucumber Bohadschia bivittata MITSUKURI. Chemical & Pharmaceutical Bulletin, 37(1), 61-67.

This paper detailed the isolation and structural elucidation of four related saponins: this compound, B, C, and D. The research team successfully characterized these complex natural products, contributing significantly to the field of marine natural product chemistry.

Source Organism

This compound was isolated from the Cuvierian tubules of the sea cucumber Bohadschia bivittata (Mitsukuri), a species found in the waters of Okinawa, Japan. Cuvierian tubules are defensive organs in some sea cucumber species, and they are known to be a rich source of bioactive compounds, particularly saponins.

Chemical Structure

This compound is classified as a lanostane-type triterpene oligoglycoside. Its chemical formula is C₄₁H₆₆O₁₂. While the detailed structural elucidation is contained within the 1989 publication, which is not widely available in its full text, the general structure consists of a triterpenoid aglycone linked to a sugar chain (oligoglycoside).

Quantitative Data

The initial 1989 study by Kitagawa and his team reported the yields of the four Bivittosides from the methanolic extract of the Cuvierian tubules of Bohadschia bivittata.

| Compound | Yield (%) |

| This compound | 2 |

| Bivittoside B | 2 |

| Bivittoside C | 2 |

| Bivittoside D | 8 |

Table 1: Yields of Bivittosides from the methanolic extract of the Cuvierian tubules of Bohadschia bivittata.

Experimental Protocols

Due to the limited public access to the full text of the original 1989 publication, a detailed, step-by-step experimental protocol for the isolation of this compound cannot be provided. However, based on general methods for saponin isolation from sea cucumbers and information from related studies on Bivittoside D, a probable workflow can be outlined.

General Isolation Workflow (Inferred)

The isolation of Bivittosides from Bohadschia bivittata likely followed a multi-step process involving extraction, fractionation, and chromatography.

Biological Activity

According to a patent that cites the original work, among the four Bivittosides discovered, only Bivittoside D exhibited significant antifungal activity against a panel of fungi. This suggests that this compound may have limited or no antifungal properties, at least against the strains tested in the initial studies. Further research would be necessary to fully characterize the bioactivity profile of this compound.

Signaling Pathways and Experimental Workflows

As there is no readily available information on the mechanism of action or specific biological studies involving this compound, diagrams of signaling pathways are not applicable at this time. The experimental workflow for its discovery is centered on chemical isolation and structural elucidation, as depicted in the inferred workflow diagram above.

Conclusion

This compound remains a scientifically significant molecule as one of the first triterpenoid saponins to be isolated from Bohadschia bivittata. While its own biological activities have not been a major focus of subsequent research, its discovery paved the way for the investigation of related compounds like Bivittoside D, which has shown promising antifungal and spermicidal properties. For researchers in drug discovery, this compound represents a potential scaffold for derivatization and further investigation into the structure-activity relationships of this class of marine natural products. Access to the original 1989 publication by Kitagawa et al. is crucial for any future research aiming to build upon this foundational work.

Methodological & Application

Application Notes and Protocols: Bivittoside A Extraction, Purification, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bivittoside A is a triterpenoid saponin isolated from the sea cucumber Bohadschia bivittata. Saponins from marine invertebrates are of significant interest in the field of drug discovery due to their diverse biological activities, including cytotoxic effects against various cancer cell lines. This document provides a detailed protocol for the extraction and purification of this compound, methods for its characterization, and a summary of its potential biological activities to guide further research and development.

Extraction and Purification of this compound

The following protocol is a comprehensive method for the isolation of this compound from the sea cucumber Bohadschia bivittata. The process involves initial solvent extraction followed by a series of chromatographic purification steps.

Experimental Protocol: Extraction and Initial Purification

-

Preparation of Starting Material:

-

Freshly collected specimens of Bohadschia bivittata are washed thoroughly with tap water to remove salt and debris.

-

The sea cucumbers are then chopped into small pieces to increase the surface area for efficient extraction.

-

-

Solvent Extraction:

-

The chopped material is soaked in methanol (MeOH) at a ratio of 1:5 (w/v) for 24 hours at room temperature.

-

The methanolic extract is decanted, and the process is repeated three to four times to ensure exhaustive extraction.

-

The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude methanolic extract is suspended in water and partitioned successively with n-hexane, chloroform (CHCl₃), and n-butanol (n-BuOH).

-

The n-BuOH fraction, which contains the saponins, is collected and evaporated to dryness.

-

Experimental Protocol: Chromatographic Purification

-

Silica Gel Column Chromatography:

-

The dried n-BuOH fraction is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of chloroform-methanol (e.g., 100:0 to 80:20) to separate fractions based on polarity.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., CHCl₃:MeOH:H₂O, 7:3:0.5) and visualized by spraying with 10% H₂SO₄ followed by heating.

-

-

Sephadex LH-20 Gel Filtration:

-

Fractions containing this compound, as identified by TLC comparison with a standard (if available) or by further analytical methods, are pooled and concentrated.

-

The concentrated fraction is then applied to a Sephadex LH-20 column and eluted with methanol to remove smaller impurities and salts.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Final purification is achieved by preparative reverse-phase HPLC (RP-HPLC) on a C18 column.

-

A gradient of acetonitrile (ACN) in water is typically used as the mobile phase.

-

The purity of the isolated this compound is confirmed by analytical HPLC, where it should appear as a single peak.

-

Quantitative Data

While specific yield and purity data for this compound are not extensively reported in publicly available literature, the following table provides an illustrative summary based on typical saponin extractions from sea cucumbers. Researchers should expect to optimize the protocol to achieve higher yields and purity.

| Parameter | Value | Notes |

| Starting Material | Bohadschia bivittata | Fresh or frozen |

| Crude Extract Yield | 10-15% (of dry weight) | Varies with season and location of collection |

| n-Butanol Fraction Yield | 2-5% (of crude extract) | Contains a mixture of saponins |

| Purified this compound Yield | 0.1-0.5% (of n-BuOH fraction) | Highly dependent on purification efficiency |

| Final Purity | >95% | As determined by analytical HPLC |

Characterization of this compound

The structural elucidation and confirmation of this compound are performed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the complete chemical structure.

Biological Activity of this compound

Triterpenoid saponins from sea cucumbers are well-documented for their cytotoxic activity against a range of cancer cell lines. While specific data for this compound is limited, related compounds have shown significant effects. Further research is warranted to investigate the cytotoxic potential and mechanism of action of this compound.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture:

-

Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) are cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Cell Seeding:

-

Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

-

Treatment:

-

This compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium.

-

The cells are treated with the different concentrations of this compound for 24, 48, or 72 hours.

-

-

MTT Assay:

-

After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The plates are incubated for another 4 hours to allow the formation of formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

-

Data Analysis:

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

-

Visualizing the Workflow

Diagram: this compound Extraction and Purification Workflow

Caption: Workflow for this compound extraction and purification.

Diagram: Hypothetical Signaling Pathway for Saponin-Induced Apoptosis

While the specific signaling pathway for this compound is yet to be elucidated, many triterpenoid saponins induce apoptosis through the intrinsic mitochondrial pathway.

Caption: Hypothetical saponin-induced apoptosis pathway.

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Bivittoside A

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bivittoside A is a triterpenoid glycoside saponin isolated from sea cucumbers, belonging to a class of bioactive marine natural products. Saponins from sea cucumbers have garnered significant interest for their diverse pharmacological activities, including potential anti-tumor and anti-inflammatory properties. Accurate and reliable quantification of this compound is crucial for research, quality control of natural product extracts, and formulation development. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), based on established methods for the analysis of related sea cucumber saponins.

Experimental Protocol

This protocol is adapted from methodologies developed for the analysis of triterpenoid glycoside saponins from sea cucumbers.

1. Instrumentation and Materials

-

HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

-

Chromatography Column: A reverse-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is recommended for optimal separation.

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Ultrapure water.

-

Reference Standard: Purified this compound.

-

Sample Preparation: Samples containing this compound should be dissolved in the initial mobile phase composition and filtered through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions

The following conditions are a robust starting point for the separation of this compound. Optimization may be required depending on the specific sample matrix.

| Parameter | Recommended Condition |

| Column | C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | See Table 1 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 205 nm |

| Injection Volume | 10 µL |

Table 1: Mobile Phase Gradient Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 70 | 30 |

| 25 | 40 | 60 |

| 30 | 40 | 60 |

| 35 | 70 | 30 |

| 40 | 70 | 30 |

3. Standard and Sample Preparation

-

Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of 1 mg/mL.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase to achieve concentrations ranging from approximately 10 µg/mL to 500 µg/mL.

-

Sample Solution: The preparation of the sample solution will depend on the matrix. For natural product extracts, an extraction with a suitable solvent (e.g., 70% ethanol) followed by a solid-phase extraction (SPE) cleanup may be necessary to remove interfering substances[1]. The final extract should be dissolved in the initial mobile phase.

Method Validation Parameters

The analytical method should be validated according to ICH guidelines. Typical validation parameters for HPLC methods for saponins are summarized below.

Table 2: Summary of Method Validation Parameters

| Parameter | Typical Performance |

| Linearity (r²) | ≥ 0.999 |

| Precision (RSD%) | < 2% |

| Accuracy (Recovery %) | 95% - 105% |

| Limit of Detection (LOD) | Dependent on instrumentation, typically in the low ng range. |

| Limit of Quantification (LOQ) | Dependent on instrumentation, typically in the mid to high ng range. |

-

Linearity: Determined by injecting the calibration standards and plotting the peak area against the concentration. The correlation coefficient (r²) should be close to 1.

-

Precision: Assessed by repeatedly injecting a standard solution at a single concentration (repeatability) and on different days (intermediate precision). The relative standard deviation (RSD) should be less than 2%.

-

Accuracy: Often evaluated through recovery studies by spiking a blank matrix with a known amount of this compound standard.

Visualizations

Experimental Workflow for HPLC Analysis of this compound

Caption: Workflow for the quantification of this compound using HPLC.

Signaling Pathway Analysis (Hypothetical)

While the specific signaling pathways modulated by this compound are a subject of ongoing research, saponins are known to interact with cell membranes and various signaling cascades. The following diagram illustrates a hypothetical pathway based on the known activities of similar compounds.

Caption: A hypothetical signaling pathway for this compound's cellular activity.

Conclusion

The HPLC method outlined in this application note provides a reliable framework for the quantification of this compound. The use of a C18 reverse-phase column with a water/acetonitrile gradient and UV detection at 205 nm is a common and effective approach for the analysis of sea cucumber saponins[2]. Researchers can adapt and validate this method for their specific applications, ensuring accurate and reproducible results in the study of this promising marine natural product.

References

Liquid chromatography-mass spectrometry (LC-MS) analysis of Bivittoside A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bivittoside A is a triterpenoid glycoside, a class of saponins isolated from sea cucumbers of the Holothuria genus. These compounds have garnered significant interest in the pharmaceutical and biomedical fields due to their diverse biological activities, including potential anti-cancer and anti-inflammatory properties. Accurate and sensitive quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and understanding its mechanism of action. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the preferred analytical technique for this purpose, offering high selectivity and sensitivity.

This document provides a detailed application note and protocol for the quantitative analysis of this compound using LC-MS/MS. The methodologies outlined herein are based on established principles for the bioanalysis of triterpenoid glycosides and can be adapted for various research and development applications.

Experimental Protocols

Sample Preparation from Biological Matrix (Plasma)

A robust sample preparation protocol is essential for removing interfering substances from the biological matrix and ensuring accurate quantification. Protein precipitation is a common and effective method for the extraction of saponins from plasma.

Materials:

-

Blank plasma

-

This compound standard solution

-

Internal Standard (IS) solution (e.g., a structurally similar saponin like Esculentoside A or Ginsenoside Rg1)

-

Acetonitrile (ACN), LC-MS grade

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Protocol:

-

Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the Internal Standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

The following LC conditions are provided as a starting point and may require optimization based on the specific LC system and column used. A reversed-phase C18 column is generally suitable for the separation of triterpenoid glycosides.

| Parameter | Recommended Condition |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-1 min: 30% B, 1-5 min: 30-90% B, 5-6 min: 90% B, 6-6.1 min: 90-30% B, 6.1-8 min: 30% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Method

The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) is employed for sensitive and selective quantification.

Note: The exact m/z values for this compound's precursor and product ions need to be determined by infusing a standard solution of the compound. The following table provides a hypothetical example based on the analysis of similar triterpenoid glycosides. The sodium adduct [M+Na]+ is often a prominent precursor ion for saponins.

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | To be determined (e.g., [M+Na]+ of this compound) |

| Product Ions (Q3) | To be determined (Quantifier and Qualifier ions) |

| Collision Energy (CE) | To be optimized for each transition |

| Dwell Time | 100 ms |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

MRM Transition Details (Hypothetical Example):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| This compound | [To be determined] | [To be determined] | [To be determined] | [To be optimized] |

| Internal Standard | [To be determined] | [To be determined] | [To be determined] | [To be optimized] |

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Calibration Curve Parameters for this compound

| Parameter | Value |

| Linear Range | 1 - 1000 ng/mL |

| Regression Equation | y = mx + c |

| Correlation Coefficient (r²) | > 0.99 |

| Weighting | 1/x² |

Table 2: Accuracy and Precision of the Method

| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |

| LLOQ | 1 | 95 - 105 | < 15 | 95 - 105 | < 15 |

| Low | 3 | 90 - 110 | < 15 | 90 - 110 | < 15 |

| Medium | 100 | 90 - 110 | < 15 | 90 - 110 | < 15 |

| High | 800 | 90 - 110 | < 15 | 90 - 110 | < 15 |

Table 3: Recovery and Matrix Effect

| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low | 3 | > 80 | 85 - 115 |

| High | 800 | > 80 | 85 - 115 |

Visualizations

Experimental Workflow

Caption: Workflow for the quantitative analysis of this compound.

Proposed Fragmentation Pathway of a Holothurian Saponin

The fragmentation of triterpenoid glycosides in the mass spectrometer typically involves the sequential loss of sugar residues from the glycosidic chain. This allows for the structural elucidation and the selection of specific product ions for MRM analysis. The following diagram illustrates a generalized fragmentation pathway for a hypothetical holothurian saponin, which would be similar for this compound.

Caption: Generalized fragmentation pathway of a saponin.

Disclaimer: This document provides a general protocol and application note. Specific parameters, especially for the mass spectrometer, must be optimized for the particular instrument and compound being analyzed. The provided quantitative data are illustrative and represent typical acceptance criteria for a validated bioanalytical method.

Application Notes and Protocols for the Quantification of Bivittoside A in Biological Samples

These application notes provide a comprehensive guide for the quantitative analysis of Bivittoside A in biological matrices, tailored for researchers, scientists, and professionals in drug development. The described methodology is based on the principles of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and specific technique for bioanalysis.[1][2][3][4]

Principle of the Method

The quantification of this compound is achieved by UPLC-MS/MS. This method involves the extraction of the analyte from the biological matrix, followed by chromatographic separation and detection by a mass spectrometer. The UPLC system provides rapid and high-resolution separation of this compound from endogenous components of the sample.[3] The tandem mass spectrometer offers high selectivity and sensitivity for the detection of the analyte. Quantification is performed using Multiple Reaction Monitoring (MRM), which involves monitoring a specific precursor-to-product ion transition for this compound and an internal standard (IS).[1][3]

Instrumentation and Reagents

-

Instrumentation:

-

UPLC System (e.g., Waters ACQUITY UPLC)[3]

-

Tandem Mass Spectrometer (e.g., Waters Xevo TQ-S)

-

Analytical Balance

-

Centrifuge

-

Pipettes

-

Nitrogen Evaporator

-

-

Reagents and Materials:

-

This compound reference standard

-

Internal Standard (IS) (e.g., a structurally similar saponin like Digitonin)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid, LC-MS grade

-

Ammonium acetate, LC-MS grade

-

Ultrapure water

-

Biological matrix (e.g., rat plasma)

-

Experimental Protocols

Protocol 1: Preparation of Standard and Quality Control (QC) Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Internal Standard (IS) Working Solution (100 ng/mL): Prepare a 100 ng/mL working solution of the IS (e.g., Digitonin) in methanol.

-

Spiked Calibration Standards and QC Samples: Spike the appropriate amount of the working standard solutions into the blank biological matrix to obtain final concentrations for the calibration curve and QC samples (Low, Medium, and High concentrations).

Protocol 2: Sample Preparation (Protein Precipitation)

Protein precipitation is a common and effective method for extracting small molecules from plasma samples.[1][5]

-

Sample Thawing: Thaw the biological samples (e.g., plasma) on ice.

-